N-(4-bromobenzyl)alanine
Description
N-(4-Bromobenzyl)alanine is a brominated aromatic alanine derivative characterized by a 4-bromobenzyl group attached to the nitrogen of the alanine backbone. For instance, N-Boc-L-3-(4-bromophenyl)alanine (CAS RN 62129-39-9) is commercially available and shares structural similarities, featuring a tert-butoxycarbonyl (Boc)-protected amine and a 4-bromophenyl substituent . This compound’s molecular weight (344.20 g/mol) and commercial price (¥18,500/g) highlight its niche research applications .
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c1-7(10(13)14)12-6-8-2-4-9(11)5-3-8/h2-5,7,12H,6H2,1H3,(H,13,14) |
InChI Key |
XFGUFUGHSLHQAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
- Oxazolidinone Template Alkylation : A 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide) is alkylated to a chiral oxazolidinone template under basic conditions.
- Hydrolysis and Deprotection : The oxazolidinone is hydrolyzed to yield α-(4-bromobenzyl)alanine hydrobromide, followed by esterification with ethanol in the presence of HCl gas.
Key Conditions and Yields
- Alkylation : Conducted in THF at 0°C to room temperature, using NaH or KHMDS as a base.
- Hydrolysis : 30% HBr/acetic acid at room temperature for 20 hours.
- Esterification : HCl gas bubbled into ethanol at 45–70°C for 24–34 hours.
Yield : ~83% for the ethyl ester derivative after purification.
Alkylation of Protected Alanine Derivatives
Direct alkylation of N-protected alanine (e.g., N-Cbz or N-Boc) with 4-bromobenzyl bromide is a widely used method.
Reaction Steps
- Protection : Alanine is protected as an N-Carbamate (e.g., N-Boc) using di-tert-butyl dicarbonate.
- Alkylation : The protected alanine reacts with 4-bromobenzyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃ or NaH).
- Deprotection : The Boc group is removed using TFA or HBr/acetic acid.
Optimization and Yields
| Condition | Base | Solvent | Yield | Source |
|---|---|---|---|---|
| N-Boc-Ala + 4-BB | K₂CO₃ | DMF | 75–85% | |
| N-Cbz-Ala + 4-BB | NaH | THF | 60–70% |
Notes :
- Stereochemical Purity : Alkylation of N-Boc-Ala typically proceeds with retention of configuration.
- Side Reactions : Epimerization risks exist under strongly acidic/basic conditions, necessitating anhydrous HBr/acetic acid for deprotection.
Bromination of Aromatic Precursors
Direct bromination of phenylalanine derivatives offers a route to introduce the 4-bromophenyl group.
Bromination Conditions
Limitations
- Isomer Separation : Requires chromatography to isolate para-isomers (e.g., N-(4-bromobenzyl)alanine).
- Racemization : Minimal under strongly acidic conditions due to protonation of the amino group.
Radical Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization of unsaturated amino acids.
Reaction Mechanism
- Zinc Reagent Formation : Protected alanine is converted to a zinc reagent using a transmetallation agent.
- Cross-Coupling : Reacted with 4-bromobenzyl triflate in the presence of Pd(PPh₃)₄.
Yields and Applications
| Substrate | Product | Yield | Source |
|---|---|---|---|
| N-Boc-Ala-Zn | This compound | 64–90% |
Advantages :
- Versatility : Compatible with diverse substituents (e.g., fluorine, chloro groups).
- Stereochemical Control : Retains configuration when starting from chiral precursors.
Esterification and Deprotection
Post-synthesis esterification and deprotection steps are critical for isolating the free amine.
Esterification
Hydrolysis to Free Acid
- Reagent : NaOH in methanol/water.
- Conditions : 35°C for 2–4 hours.
Notes :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Oxazolidinone Chemistry | High stereoselectivity, scalable | Multi-step synthesis, specialty reagents |
| Alkylation | Direct, high yields | Epimerization risks |
| Bromination | Simple, cost-effective | Isomer separation challenges |
| Radical Coupling | Functional group tolerance | Requires palladium catalysts |
Applications and Derivatives
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzyl)alanine undergoes various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: 4-bromobenzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromobenzyl)alanine and its derivatives have various applications in chemistry, biochemistry, and materials science, particularly in modifying peptide structures and synthesizing novel compounds with antimicrobial effects.
Synthesis and Scalability
A practical and scalable synthesis applicable to quaternary alpha-arylated amino acids (Q4As) has been described, along with the development of solid-phase synthesis . The method allows for the preparation of both product enantiomers by arylation of the same tertiary precursor, depending on the chosen route . This is useful for producing larger quantities of Fmoc-protected products required for automated solid-phase peptide synthesis (SPPS) . Multi-gram preparations of both S- and R-(α-4-bromophenyl)alanine have been achieved, with the bromophenyl substituent serving as a potential synthetic handle for functionalization after incorporation into the peptide chain .
Incorporation into Peptide Structures
Both enantiomers of Fmoc-protected α-aryl alanine derivatives can be prepared on a multi-gram scale from the commercial L-alanine methyl ester hydrochloride precursor . These amino acids, represented by L- and D-α-(bromophenyl)alanine, can be incorporated into peptide structures via SPPS, and both enantiomers are well-tolerated when they replace L-amino acids in α-helical peptide structures .
Antimicrobial Applications
Novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl] group have been synthesized and evaluated for their biological activities . The presence of the bromine atom in these compounds can enhance their potential antimicrobial effect . These compounds exhibit anti-infective, antimycobacterial, and antituberculosis activities . One compound, 4H-1,3-oxazol-5-one, has shown a glycopeptide-like antibiotic effect .
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)alanine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity : N-(4-Bromobenzyl)alanine derivatives often require multi-step synthesis, such as Boc protection or hydrazone formation, with yields varying widely (58–97%) .
- Commercial Accessibility : Boc-protected variants are available but costly, suggesting specialized applications in medicinal chemistry .
Spectroscopic and Physicochemical Properties
Table 2: NMR Spectral Data Comparison
Key Observations :
Key Observations :
- Safety Concerns : Bromobenzyl derivatives often carry acute toxicity (H302) and skin/eye irritation risks, necessitating stringent handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
